An In-depth Technical Guide to the Synthesis and Characterization of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine
An In-depth Technical Guide to the Synthesis and Characterization of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, a valuable substituted pyrrolidine building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in numerous FDA-approved drugs, highlighting the importance of functionalized derivatives in the development of novel therapeutics.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction
Substituted pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry due to their presence in a wide array of biologically active molecules. The specific stereochemistry and functionalization of the pyrrolidine ring can profoundly influence the pharmacological properties of a compound. trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, with its defined stereochemistry and orthogonal protecting groups, serves as a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor ligands. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.[2]
This guide will first elaborate on a plausible multi-step synthesis of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, drawing upon established synthetic transformations for analogous compounds. Subsequently, a detailed protocol for the characterization of the final compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will be presented.
Proposed Synthesis of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine
The proposed synthetic pathway is illustrated in the workflow diagram below:
Caption: Proposed synthetic workflow for trans-3-Methylamino-1-Boc-4-methoxypyrrolidine.
Step-by-Step Experimental Protocol
Materials and Reagents:
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1-Boc-3-pyrrolidinone
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Sodium azide (NaN₃)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Sodium hydride (NaH)
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Methyl iodide (CH₃I)
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Tetrahydrofuran (THF)
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Palladium on carbon (Pd/C)
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Hydrogen gas (H₂)
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Formaldehyde (CH₂O)
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Sodium triacetoxyborohydride (STAB)
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Acetic acid
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
Step 1: Synthesis of trans-1-Boc-3-hydroxy-4-azidopyrrolidine
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To a solution of 1-Boc-3-pyrrolidinone in methanol, add sodium azide.
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Stir the reaction mixture at room temperature for 24 hours.
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Cool the reaction to 0 °C and add sodium borohydride portion-wise. The stereoselective reduction of the ketone is crucial for establishing the trans stereochemistry.
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Stir the reaction for an additional 4 hours at 0 °C.
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Quench the reaction by the slow addition of water.
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Extract the product with dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of trans-1-Boc-3-methoxy-4-azidopyrrolidine
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Dissolve the trans-1-Boc-3-hydroxy-4-azidopyrrolidine in anhydrous tetrahydrofuran and cool to 0 °C.
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Add sodium hydride (60% dispersion in mineral oil) portion-wise.
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Allow the reaction to warm to room temperature and stir for 30 minutes.
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Cool the reaction back to 0 °C and add methyl iodide dropwise.
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Stir the reaction at room temperature overnight.
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Carefully quench the reaction with water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the product by column chromatography.
Step 3: Synthesis of trans-1-Boc-3-methoxy-4-aminopyrrolidine
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Dissolve the trans-1-Boc-3-methoxy-4-azidopyrrolidine in methanol.
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Add a catalytic amount of palladium on carbon (10 wt. %).
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Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate to afford the desired amine, which can often be used in the next step without further purification.
Step 4: Synthesis of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine
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Dissolve the trans-1-Boc-3-methoxy-4-aminopyrrolidine in dichloromethane.
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Add an aqueous solution of formaldehyde (1.2 equivalents).
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Add a catalytic amount of acetic acid.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Reductive amination is a common and efficient method for the synthesis of N-methylated amines.
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Stir the reaction at room temperature for 12 hours.
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Quench the reaction with saturated aqueous sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the final product by flash column chromatography to yield trans-3-Methylamino-1-Boc-4-methoxypyrrolidine.
Characterization of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine
Accurate characterization of the synthesized compound is essential to confirm its structure and purity. The following are the expected analytical data based on the structure of the target molecule and known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of molecular structures. For trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, both ¹H and ¹³C NMR spectra would provide key information about the connectivity and stereochemistry of the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.6 - 3.2 | m | 5H | CH₂ (pyrrolidine ring), CH-O |
| ~3.4 | s | 3H | OCH₃ |
| ~2.8 | m | 1H | CH-N |
| ~2.4 | s | 3H | NCH₃ |
| ~2.1 - 1.8 | m | 2H | CH₂ (pyrrolidine ring) |
| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |
Note: The pyrrolidine ring protons are expected to exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (Boc) |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~78.0 | CH-O |
| ~60.0 | CH-N |
| ~56.0 | OCH₃ |
| ~50.0 | CH₂-N (pyrrolidine ring) |
| ~45.0 | CH₂-N (pyrrolidine ring) |
| ~36.0 | NCH₃ |
| ~32.0 | CH₂ (pyrrolidine ring) |
| ~28.5 | C(CH₃)₃ (Boc) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, electrospray ionization (ESI) in positive ion mode is a suitable technique. The Boc group is known to be labile under certain mass spectrometry conditions, which can lead to characteristic fragmentation patterns.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 231.17 | [M+H]⁺ |
| 253.15 | [M+Na]⁺ |
| 175.12 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 131.11 | [M - Boc+H]⁺ |
The fragmentation of the Boc group is a common observation in the mass spectra of Boc-protected compounds.[2]
Experimental Protocol for Characterization
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Data Acquisition: Introduce the sample into an ESI-MS instrument via direct infusion or coupled with liquid chromatography. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Conclusion
This technical guide has outlined a robust and plausible synthetic route for the preparation of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, a valuable building block for drug discovery. The proposed multi-step synthesis employs reliable and well-documented chemical reactions. Furthermore, this guide provides the expected characterization data from NMR and mass spectrometry, which are crucial for the verification of the synthesized compound's identity and purity. The detailed experimental protocols serve as a practical resource for researchers in the field of organic and medicinal chemistry.
References
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